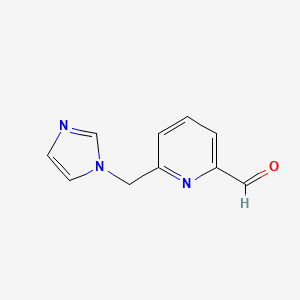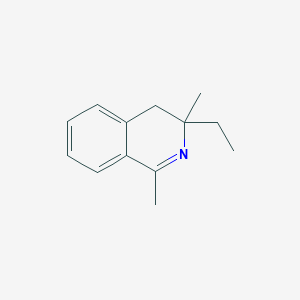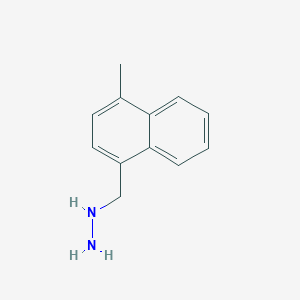
((4-Methylnaphthalen-1-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Methylnaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methylnaphthalen-1-yl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylnaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 4-methylnaphthalene with formaldehyde and hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Methylnaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce simpler hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
((4-Methylnaphthalen-1-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ((4-Methylnaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((4-Methylnaphthalen-1-yl)hydrazine): Similar structure but lacks the methyl group on the hydrazine.
((4-Methylnaphthalen-1-yl)methyl)amine: Similar structure but with an amine group instead of hydrazine.
((4-Methylnaphthalen-1-yl)methyl)hydrazone: Similar structure but with a hydrazone group instead of hydrazine.
Uniqueness
((4-Methylnaphthalen-1-yl)methyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazine group allows for versatile reactivity, making it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
887592-72-5 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(4-methylnaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2/c1-9-6-7-10(8-14-13)12-5-3-2-4-11(9)12/h2-7,14H,8,13H2,1H3 |
InChI-Schlüssel |
QEJLWJAUWYTTCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


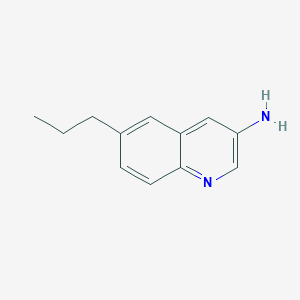

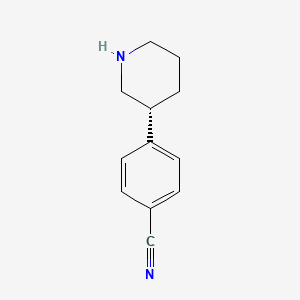
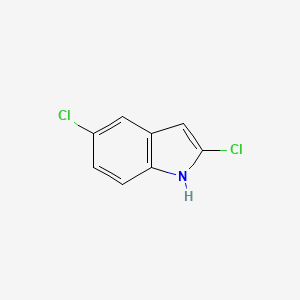


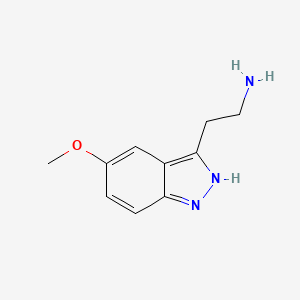
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
